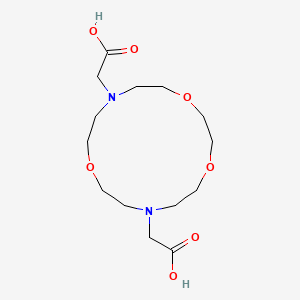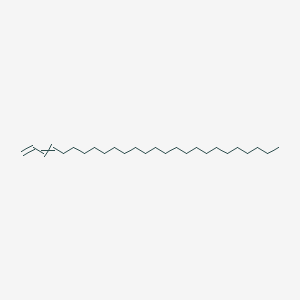
Hexacosa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosa-1,3-diene is an organic compound with the molecular formula C26H50 It belongs to the class of dienes, which are hydrocarbons containing two double bonds The specific structure of this compound features double bonds at the 1st and 3rd positions of a 26-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexacosa-1,3-diene can be synthesized through various methods, including:
Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to achieve the desired double bond positions.
Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl or vinyl halide can be used to form the diene structure. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexacosa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Hydrogenation of the double bonds can convert this compound to a saturated hydrocarbon. Catalysts such as palladium on carbon are typically used.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to products such as halogenated dienes.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) under controlled conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated dienes.
Aplicaciones Científicas De Investigación
Hexacosa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions such as the Diels-Alder reaction.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexacosa-1,3-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons. The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Hexacosa-1,3-diene can be compared with other dienes such as:
1,3-Butadiene: A much smaller diene with only four carbon atoms, used extensively in the production of synthetic rubber.
1,3-Pentadiene: A five-carbon diene with similar reactivity but different physical properties due to its shorter chain length.
1,3-Hexadiene: A six-carbon diene that serves as a useful intermediate in organic synthesis.
Uniqueness: this compound’s uniqueness lies in its long carbon chain, which imparts distinct physical and chemical properties compared to shorter dienes. This makes it particularly useful in applications requiring long-chain hydrocarbons, such as in the study of lipid membranes or the production of specialized polymers.
Propiedades
Número CAS |
85200-28-8 |
|---|---|
Fórmula molecular |
C26H50 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
hexacosa-1,3-diene |
InChI |
InChI=1S/C26H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-26H2,2H3 |
Clave InChI |
JDQDKSFVTRSLMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


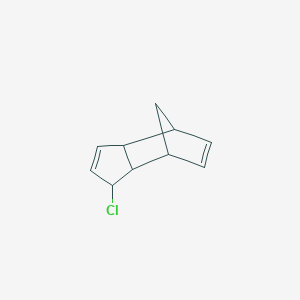
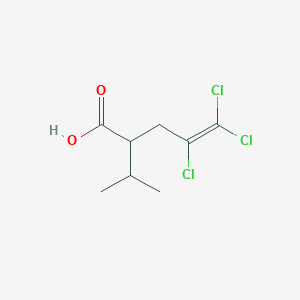
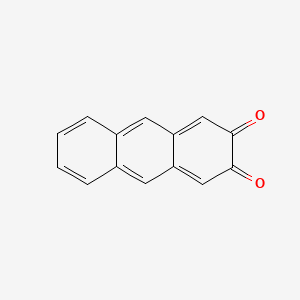

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
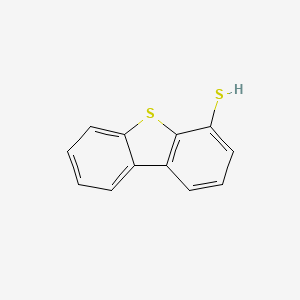
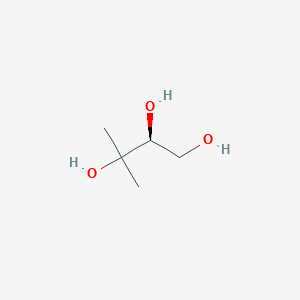

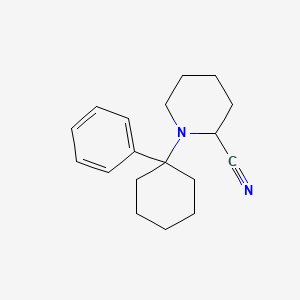
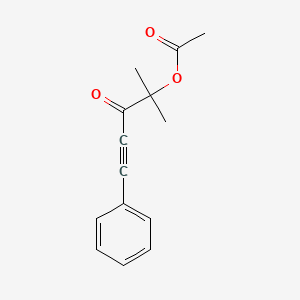
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)
